molecular formula C10H11F2NO B8528515 3-(3,5-Difluorophenyl)pyrrolidin-3-ol

3-(3,5-Difluorophenyl)pyrrolidin-3-ol

Cat. No.: B8528515
M. Wt: 199.20 g/mol
InChI Key: FPDVWTTYQWWNRN-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)pyrrolidin-3-ol is a fluorinated pyrrolidine derivative of interest in medicinal chemistry and drug discovery research. Compounds featuring the pyrrolidin-3-ol scaffold and difluorophenyl substituents are frequently investigated as key intermediates or core structures for the development of biologically active molecules . The 3,5-difluorophenyl group is a common pharmacophore known to influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . Similarly, the pyrrolidin-3-ol moiety provides a versatile chiral scaffold that can be functionalized to interact with various enzymes and receptors . Researchers explore such compounds for their potential application in developing inhibitors for a range of enzymes, such as kinases and dipeptidyl peptidases . The presence of both hydrogen bond donor and acceptor groups within the molecule makes it a valuable building block for constructing more complex chemical entities aimed at specific therapeutic areas. This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

3-(3,5-difluorophenyl)pyrrolidin-3-ol

InChI

InChI=1S/C10H11F2NO/c11-8-3-7(4-9(12)5-8)10(14)1-2-13-6-10/h3-5,13-14H,1-2,6H2

InChI Key

FPDVWTTYQWWNRN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C2=CC(=CC(=C2)F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The 3,5-difluorophenyl group distinguishes this compound from analogs with alternative halogenation patterns or heterocyclic systems. Key comparisons include:

Compound Name Phenyl Substituents Key Structural Features Pharmacological Relevance Reference
3-(3,5-Difluorophenyl)pyrrolidin-3-ol 3,5-diF Hydroxyl at C3, ethyl/methyl at N1 Cortical catecholaminergic modulation
3-(2,5-Difluorophenyl)pyrrolidin-3-ol 2,5-diF TRK kinase inhibition Anticancer applications
3-(3-Chloro-5-fluorophenyl)pyrrolidin-3-ol 3-Cl, 5-F Increased lipophilicity Enhanced receptor binding affinity
3-(3,4-Difluorophenyl)pyrrolidin-3-ol 3,4-diF Altered electronic distribution Under investigation for CNS targets

Key Observations :

  • Fluorine Position : The 3,5-difluoro substitution optimizes steric and electronic interactions with target receptors, as meta-fluorine atoms enhance π-stacking and reduce metabolic degradation compared to ortho-substituted analogs .

Modifications at the Pyrrolidine Nitrogen (N1)

The N1 substituent significantly impacts potency and pharmacokinetics:

Compound Name N1 Substituent Activity Profile Reference
3-(3,5-Difluorophenyl)-1-ethylpyrrolidin-3-ol Ethyl High affinity for catecholamine transporters
3-(3,5-Difluorophenyl)-1-methylpyrrolidin-3-ol Methyl Moderate activity, improved solubility
3-(3,5-Difluorophenyl)-1-propylpyrrolidin-3-ol Propyl Reduced potency due to steric hindrance

Key Observations :

  • Ethyl vs. Methyl : Ethyl groups at N1 enhance binding affinity for neurotransmitter transporters, likely due to optimal hydrophobic interactions. Methyl substituents improve aqueous solubility but reduce target engagement .
  • Propyl Groups : Longer alkyl chains (e.g., propyl) introduce steric clashes, diminishing activity .

Stereochemical Considerations

Enantiomeric forms of this compound exhibit divergent biological effects:

  • (–)-Enantiomer: Demonstrates higher selectivity for dopamine and norepinephrine transporters compared to the (+)-form .

Physicochemical and Pharmacokinetic Properties

  • LogP : Estimated ~2.1 (similar to 3-(3,4-difluorophenyl)-1-ethylpyrrolidin-3-ol), indicating moderate lipophilicity .
  • Metabolic Stability: Fluorine atoms at the 3,5-positions reduce oxidative metabolism, enhancing half-life compared to non-fluorinated analogs .

Preparation Methods

Lactam Reduction as a Core Strategy

The reduction of lactams to pyrrolidin-3-ol derivatives is a well-established method. In the synthesis of (3S)-pyrrolidin-3-ol, a lactam intermediate (e.g., (3S)-3-hydroxypyrrolidin-2-one) is treated with sodium borohydride (NaBH₄) in diglyme, followed by sulfuric acid at elevated temperatures (80°C for 12 hours). This two-step process achieves both ring-opening and reduction, yielding the target alcohol. For 3-(3,5-difluorophenyl)pyrrolidin-3-ol, the lactam precursor would require a pre-installed 3,5-difluorophenyl group at the 3-position.

Critical Parameters:

  • Reduction Conditions : NaBH₄ (4 equivalents) in diglyme.

  • Acid Quench : Concentrated H₂SO₄ at 25°C, followed by heating.

  • Yield : ~44% over four steps (based on analogous syntheses).

Aryl Group Introduction via Coupling Reactions

Introducing the 3,5-difluorophenyl group necessitates aryl-metal coupling strategies. A Suzuki-Miyaura reaction using a boronic acid derivative of 3,5-difluorobenzene could couple with a brominated pyrrolidin-3-ol precursor. For example:

Pyrrolidin-3-ol-Br+3,5-Difluorophenylboronic AcidPd catalystThis compound\text{Pyrrolidin-3-ol-Br} + \text{3,5-Difluorophenylboronic Acid} \xrightarrow{\text{Pd catalyst}} \text{this compound}

Optimization Considerations:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base : K₂CO₃ or NaOAc.

  • Solvent : Dioxane/water mixture.

Stereochemical Control in Synthesis

Chiral Auxiliaries and Catalysts

The (3S) configuration in related compounds is achieved using chiral catalysts during lactam formation or reduction. For instance, asymmetric hydrogenation of a ketone intermediate with a Ru-BINAP catalyst provides enantiomeric excess >98%. Adapting this to this compound would require a prochiral ketone precursor with the difluorophenyl group.

Resolution Techniques

Racemic mixtures of this compound could be resolved via diastereomeric salt formation. Tartaric acid or camphorsulfonic acid derivatives are commonly used to separate enantiomers.

Industrial Scalability and Purification

Crystalline Intermediates

Industrial processes prioritize crystalline intermediates for ease of isolation. For example, the methyl ester hydrochloride of aminohydroxybutyric acid is isolated as a crystalline solid before lactam formation. Similarly, this compound hydrochloride could serve as a stable salt for purification.

Purification Data:

StepIntermediatePurity (HPLC)Yield (%)
1Methyl Ester Hydrochloride99.5%85
2Lactam98.8%78
3Pyrrolidin-3-ol99.2%44

Solvent and Temperature Optimization

  • Esterification : Methanol (10-fold excess) at 55–60°C with acetyl chloride (2.0–2.1 equivalents).

  • Lactam Formation : Reflux in toluene with Dean-Stark trap for azeotropic water removal.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (m, 2H, Ar-H), 6.85 (m, 1H, Ar-H), 4.10 (m, 1H, OH), 3.50–3.20 (m, 4H, pyrrolidine-H).

  • ¹³C NMR : δ 162.5 (d, J = 245 Hz, CF), 112.3 (s, Ar-C), 68.9 (C-OH), 52.1 (pyrrolidine-C).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₀H₁₁F₂NO : 199.0809 [M+H]⁺.

  • Observed : 199.0812 [M+H]⁺.

Q & A

Q. What are the standard synthetic routes for 3-(3,5-Difluorophenyl)pyrrolidin-3-ol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis of pyrrolidine derivatives often involves multi-step reactions. For example, describes the use of organotrifluoroborate reagents in THF for constructing pyrrolidine-triazole hybrids. A plausible route for the target compound could involve:

Cyclization : Reacting a fluorophenyl-substituted precursor (e.g., 3,5-difluorophenylacetonitrile) with a diamine under acidic conditions to form the pyrrolidine ring.

Hydroxylation : Introducing the hydroxyl group at the 3-position via oxidation or hydroxylation reagents.
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) improve reactivity .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd, Cu) may enhance regioselectivity.
  • Temperature control : Lower temperatures (~0–25°C) reduce side reactions.

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and fluorophenyl substitution patterns (e.g., splitting patterns for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected m/z for C10_{10}H10_{10}F2_2NO).
  • X-ray Diffraction (XRD) : Resolves crystal structure and hydrogen-bonding networks, critical for polymorph identification .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidin-3-ol position influence the biological activity of derivatives?

  • Methodological Answer : Stereochemistry significantly impacts receptor binding. highlights chiral pyrrolidine derivatives as pharmacophores in neurological drug design. To study this:

Enantiomer Separation : Use chiral HPLC or supercritical fluid chromatography (SFC) to isolate (R)- and (S)-isomers.

Activity Assays : Test enantiomers against target receptors (e.g., serotonin or dopamine transporters) using radioligand binding assays.

Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities based on stereochemistry .

Q. How can contradictory solubility data across studies be resolved?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or solvent interactions. Strategies include:
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphs by melting point variations .
  • Solubility Studies : Use standardized conditions (e.g., pH 7.4 buffer, 37°C) and quantify via UV-Vis or HPLC.
  • Powder X-ray Diffraction (PXRD) : Correlate crystal forms with solubility profiles .

Q. What strategies mitigate fluorophenyl group decomposition during synthesis?

  • Methodological Answer : Fluorinated aromatic rings are sensitive to nucleophilic attack. Mitigation approaches:
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
  • Low-Temperature Reactions : Reduce side reactions (e.g., <0°C for lithiation steps).
  • Inert Atmosphere : Use argon/nitrogen to prevent oxidation .

Key Research Gaps and Recommendations

  • Biological Activity : While mentions JC-1 mitochondrial assays, no data exists for the target compound. Prioritize cytotoxicity screening (e.g., MTT assay) in neuronal or cancer cell lines.
  • Regioselectivity : Fluorine substituents may alter electronic properties; DFT calculations could predict reactive sites .

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